molecular formula C11H14ClNO B13633596 2-Chloro-N-((S)-1-phenylethyl)propanamide CAS No. 596807-99-7

2-Chloro-N-((S)-1-phenylethyl)propanamide

Cat. No.: B13633596
CAS No.: 596807-99-7
M. Wt: 211.69 g/mol
InChI Key: QSGXOZATHLLEEQ-GKAPJAKFSA-N
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Description

2-Chloro-N-((S)-1-phenylethyl)propanamide is a chiral α-chloroamide synthesized via the reaction of 2-chloropropanoyl chloride with (S)-1-phenylethylamine in dichloromethane (DCM) at 70°C, yielding a crystalline solid with 73% efficiency . Its molecular formula is C₁₁H₁₄ClNO (MW: 211.69 g/mol), and it serves as a critical intermediate in synthesizing α-thioamides through nucleophilic substitution reactions. The (S)-configured phenylethyl group introduces chirality, influencing diastereomer formation and crystallization behavior. Purity exceeds 99% (HPLC), and its structure is confirmed via NMR (δH 1.55–7.34 ppm) .

Properties

CAS No.

596807-99-7

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

2-chloro-N-[(1S)-1-phenylethyl]propanamide

InChI

InChI=1S/C11H14ClNO/c1-8(12)11(14)13-9(2)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,13,14)/t8?,9-/m0/s1

InChI Key

QSGXOZATHLLEEQ-GKAPJAKFSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)C(C)Cl

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-((S)-1-phenylethyl)propanamide typically involves the reaction of (S)-1-phenylethylamine with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous processing techniques to enhance safety and productivity. Continuous crystallization processes can be employed to ensure consistent quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-((S)-1-phenylethyl)propanamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The phenylethyl group can undergo oxidation to form corresponding ketones or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Nucleophilic Substitution: Formation of substituted amides or thioamides.

    Reduction: Formation of primary amines.

    Oxidation: Formation of ketones or carboxylic acids.

Scientific Research Applications

2-Chloro-N-((S)-1-phenylethyl)propanamide has several applications in scientific research:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Structural Comparison of 2-Chloro-N-((S)-1-phenylethyl)propanamide with Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Application
2-Chloro-N-((S)-1-phenylethyl)propanamide C₁₁H₁₄ClNO 211.69 (S)-1-phenylethyl α-Thioamide precursor
2-Chloro-N-(p-tolyl)propanamide (CNMP) C₁₀H₁₂ClNO 197.66 p-tolyl α-Thio-β-chloroacrylamide synthesis
2-Bromo-N-((S)-1-phenylethyl)propanamide C₁₁H₁₄BrNO 256.14 Bromine (vs. chlorine) Not specified
2-Chloro-N-(2-nitrophenyl)propanamide C₉H₉ClN₂O₃ 228.64 2-nitrophenyl R&D applications

Key Observations :

  • Aromatic Substituents : The (S)-1-phenylethyl group in the target compound provides chirality, while p-tolyl (CNMP) and nitrophenyl groups alter electronic properties and solubility .

Key Observations :

  • The target compound achieves higher yields (73%) compared to brominated (37%) and thiazole-containing analogs (37–58%) .
  • Continuous manufacturing processes for CNMP emphasize scalability and purity, though direct yield comparisons are unavailable .

Stereochemical and Reactivity Differences

Table 3: Stereochemical Impact on Reactivity
Compound Name Stereochemistry Reactivity Profile Notes
(S)-2-Chloro-N-((S)-1-phenylethyl)propanamide (S)-phenylethyl Moderate (Cl as leaving group) Diastereomer purity critical
2-Bromo-N-((S)-1-phenylethyl)propanamide (S)-phenylethyl High (Br better leaving group) Faster substitution reactions
(R)-N-((R)-1-phenylethyl)-2-phenylselanylpropanamide (R)-phenylethyl + (R)-Se Diastereomer ratio 64:36 Selanyl group enhances chirality

Key Observations :

  • Brominated analogs exhibit enhanced reactivity due to bromine’s superior leaving-group ability .
  • Chiral (S)-1-phenylethyl groups influence diastereomer formation, impacting crystallization and downstream applications .

Research Findings and Trends

  • Purity Optimization : The target compound’s synthesis avoids racemic mixtures by using enantiopure (S)-1-phenylethylamine, ensuring diastereomeric purity .
  • Solubility : Phenylethyl-substituted analogs exhibit lower solubility in polar solvents compared to p-tolyl or nitro-phenyl derivatives due to hydrophobic aromatic groups .
  • Crystallography : Crystal structures (e.g., ) reveal hydrogen bonding (N–H⋯O) and π-π interactions stabilizing phenylethyl-containing compounds.

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